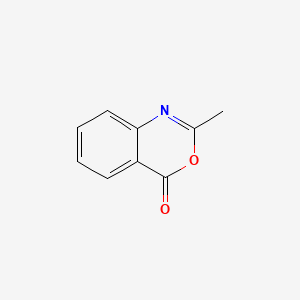

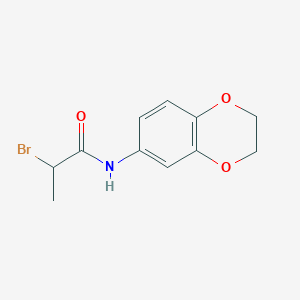

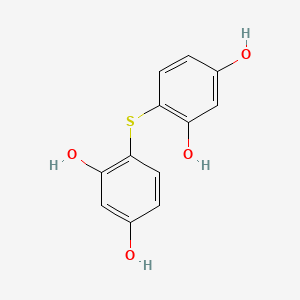

2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with bromine substituents and amide functionalities have been synthesized and analyzed, suggesting that the compound may share some chemical and physical properties with these analogs .

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves the use of bromine or bromine-containing reagents. For instance, a synthetic protocol for the preparation of 1,3-dibromo-1,1-difluoro-2-propanone, a synthon used for the chemoselective preparation of brominated thiazoles, has been reported . Similarly, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide involved NMR, FT-IR spectroscopies, and high-resolution mass spectrometry, indicating that similar analytical techniques could be applicable for the synthesis and characterization of "2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide" .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be determined using single-crystal X-ray diffraction, as demonstrated for the coumarin-based fluorescent ATRP initiator . The crystal structure of related compounds, such as antipyrine derivatives, has been characterized to belong to the monoclinic P21/c space group, which could provide insights into the potential crystal packing and molecular geometry of the compound .

Chemical Reactions Analysis

Brominated compounds are often reactive and can participate in various chemical reactions. For example, bromonium ylides can be formed by the intramolecular reaction of a benzyl bromide and an α-imino carbene . The presence of a bromine atom in the compound "2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide" suggests that it may also be amenable to similar intramolecular reactions or serve as a precursor for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be influenced by the presence of the bromine atom and the overall molecular structure. For instance, the solid-state structures of antipyrine derivatives have been analyzed through Hirshfeld surface analysis, indicating that hydrogen bonds and electrostatic energy contributions play a significant role in molecular stability . The compound may exhibit similar intermolecular interactions due to the presence of the amide group and the potential for hydrogen bonding.

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been studied for their potential therapeutic effects on alzheimer’s disease , suggesting that this compound may also target enzymes related to this condition, such as acetylcholinesterase (AChE).

Mode of Action

If it acts similarly to related compounds, it may inhibit the AChE enzyme, thereby increasing the concentration of acetylcholine in the brain, which could potentially alleviate symptoms of Alzheimer’s disease .

Result of Action

Related compounds have shown moderate inhibitory potential against the ache enzyme , suggesting that this compound may have similar effects.

Propriétés

IUPAC Name |

2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-7(12)11(14)13-8-2-3-9-10(6-8)16-5-4-15-9/h2-3,6-7H,4-5H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEQJYTWAJEKNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=C(C=C1)OCCO2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-2,3-dihydro-1,4-benzodioxin-6-ylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[1,5-a]pyridine](/img/structure/B1293900.png)